Methyl 2-amino-5-isopropoxybenzoate
Overview
Description
Methyl 2-amino-5-isopropoxybenzoate is an organic compound with a molecular formula of C11H15NO3 It is a derivative of benzoic acid, featuring an amino group at the second position and an isopropoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-isopropoxybenzoate typically involves the esterification of 2-amino-5-isopropoxybenzoic acid. One common method includes the reaction of 2-amino-5-isopropoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows: [ \text{2-amino-5-isopropoxybenzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the substituent used.
Scientific Research Applications
Methyl 2-amino-5-isopropoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-isopropoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 2-amino-5-methoxybenzoate: Similar structure but with a methoxy group instead of an isopropoxy group.
Methyl 2-amino-4-isopropoxybenzoate: Similar structure but with the isopropoxy group at the fourth position.
Methyl 3-amino-5-isopropoxybenzoate: Similar structure but with the amino group at the third position.
Uniqueness: Methyl 2-amino-5-isopropoxybenzoate is unique due to the specific positioning of the amino and isopropoxy groups, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct biological activities and synthetic utility compared to its analogs.
Biological Activity
Methyl 2-amino-5-isopropoxybenzoate, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of an amino group and an isopropoxy substituent, which may influence its pharmacological properties. Understanding its biological activity involves evaluating its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
This compound exhibits biological activity primarily through its interaction with specific enzymes and cellular pathways. Notably, compounds with similar structures have been studied for their inhibitory effects on key enzymes involved in metabolic processes.
- Dihydrofolate Reductase (DHFR) Inhibition : Some studies indicate that derivatives of benzoic acid can act as inhibitors of DHFR, an enzyme crucial for DNA synthesis. For instance, related compounds have shown IC50 values in the low micromolar range, suggesting potential for anticancer activity by inducing "thymineless death" in rapidly dividing cells .
- Nicotinamide N-Methyltransferase (NNMT) Activity : Research has explored the inhibitory effects of benzoate derivatives on NNMT, an enzyme implicated in cancer metabolism. Inhibitors of NNMT have been shown to reduce cell proliferation in cancer cell lines, indicating a possible pathway for the therapeutic application of this compound .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Compound Name | Target Enzyme | IC50 Value (μM) | Biological Effect |
---|---|---|---|
This compound | Dihydrofolate Reductase | TBD | Potential anticancer activity |
Related Benzoic Acid Derivative | Nicotinamide N-Methyltransferase | 4.4 | Inhibits cell proliferation |
2-Amino-5-methylbenzoic acid | Various cancer cell lines | ≤10^-7 | Antitumor activity |
Case Studies
- Antitumor Activity : A study involving a series of benzoic acid derivatives demonstrated that certain structural modifications could enhance antitumor activity against various cancer cell lines. This compound's structural features position it as a candidate for further investigation in this context.
- Enzyme Inhibition Studies : Inhibition studies conducted on analogous compounds revealed significant inhibition rates against DHFR and NNMT, supporting the hypothesis that this compound could exhibit similar properties.
Properties
IUPAC Name |
methyl 2-amino-5-propan-2-yloxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-8-4-5-10(12)9(6-8)11(13)14-3/h4-7H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLOXNIWFQQOTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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